molecular formula C13H18N2O4S B7529451 N-cyclopropyl-4-(2-hydroxypropylsulfamoyl)benzamide

N-cyclopropyl-4-(2-hydroxypropylsulfamoyl)benzamide

Cat. No. B7529451
M. Wt: 298.36 g/mol
InChI Key: HMNMMNLSQOSHKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopropyl-4-(2-hydroxypropylsulfamoyl)benzamide, also known as CP-690,550, is a small molecule inhibitor that targets the Janus kinase (JAK) family of enzymes. JAKs play a crucial role in the signaling pathways of cytokines and growth factors, making them an important target for drug development. CP-690,550 has been extensively studied for its potential therapeutic applications in a variety of diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

Mechanism of Action

N-cyclopropyl-4-(2-hydroxypropylsulfamoyl)benzamide targets the JAK family of enzymes, which play a crucial role in the signaling pathways of cytokines and growth factors. By inhibiting JAKs, N-cyclopropyl-4-(2-hydroxypropylsulfamoyl)benzamide blocks the downstream signaling pathways that lead to inflammation and tissue damage. This mechanism of action is different from traditional disease-modifying anti-rheumatic drugs (DMARDs) and biologic therapies, making N-cyclopropyl-4-(2-hydroxypropylsulfamoyl)benzamide a promising alternative for patients who do not respond to these treatments.
Biochemical and Physiological Effects
N-cyclopropyl-4-(2-hydroxypropylsulfamoyl)benzamide has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6), interleukin-12 (IL-12), and interferon-gamma (IFN-γ) in animal models and human patients. N-cyclopropyl-4-(2-hydroxypropylsulfamoyl)benzamide also reduces the number of T cells and B cells, which are involved in the immune response. These effects contribute to the anti-inflammatory and immunosuppressive properties of N-cyclopropyl-4-(2-hydroxypropylsulfamoyl)benzamide.

Advantages and Limitations for Lab Experiments

N-cyclopropyl-4-(2-hydroxypropylsulfamoyl)benzamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a well-defined mechanism of action and has been extensively studied in preclinical and clinical trials. However, N-cyclopropyl-4-(2-hydroxypropylsulfamoyl)benzamide also has some limitations. It is not selective for a specific JAK isoform, which can lead to off-target effects. It also has a short half-life, which can limit its effectiveness in chronic diseases.

Future Directions

There are several future directions for the study of N-cyclopropyl-4-(2-hydroxypropylsulfamoyl)benzamide. One area of research is the development of more selective JAK inhibitors that target specific isoforms. This could reduce the risk of off-target effects and improve the efficacy of the treatment. Another area of research is the exploration of N-cyclopropyl-4-(2-hydroxypropylsulfamoyl)benzamide in combination with other therapies, such as DMARDs and biologics. This could provide a more comprehensive approach to treating inflammatory diseases. Finally, the long-term safety and efficacy of N-cyclopropyl-4-(2-hydroxypropylsulfamoyl)benzamide in chronic diseases needs to be further studied.

Synthesis Methods

The synthesis of N-cyclopropyl-4-(2-hydroxypropylsulfamoyl)benzamide involves multiple steps, starting with the reaction of 4-chloro-3-nitrobenzoic acid with cyclopropylamine to form N-cyclopropyl-4-chloro-3-nitrobenzamide. This compound is then reacted with 2-hydroxypropylsulfonamide to form the final product, N-cyclopropyl-4-(2-hydroxypropylsulfamoyl)benzamide. The synthesis of N-cyclopropyl-4-(2-hydroxypropylsulfamoyl)benzamide has been optimized and improved over the years, resulting in higher yields and purity.

Scientific Research Applications

N-cyclopropyl-4-(2-hydroxypropylsulfamoyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases. In preclinical studies, N-cyclopropyl-4-(2-hydroxypropylsulfamoyl)benzamide has demonstrated efficacy in reducing inflammation and joint damage in animal models of rheumatoid arthritis. In clinical trials, N-cyclopropyl-4-(2-hydroxypropylsulfamoyl)benzamide has shown significant improvement in the signs and symptoms of rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

properties

IUPAC Name

N-cyclopropyl-4-(2-hydroxypropylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4S/c1-9(16)8-14-20(18,19)12-6-2-10(3-7-12)13(17)15-11-4-5-11/h2-3,6-7,9,11,14,16H,4-5,8H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMNMMNLSQOSHKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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